Isocuparenal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(1R)-1,2,2-trimethylcyclopentyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-14(2)9-4-10-15(14,3)13-7-5-12(11-16)6-8-13/h5-8,11H,4,9-10H2,1-3H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYANGWERYBSJY-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1(C)C2=CC=C(C=C2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCC1(C)C)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodologies for Isolation and Purification of Iso Cuparenal
Extraction Techniques from Diverse Biological Matrices
The initial step in isolating iso-cuparenal involves its extraction from the source material, which can include plant tissues, fungi, or other biological sources. The choice of extraction technique depends on the nature of the matrix, the physicochemical properties of iso-cuparenal, and the desired yield and purity of the crude extract.
Conventional solvent-based extraction remains a widely used and accessible method for obtaining crude extracts containing sesquiterpenoids. nih.gov This approach relies on the principle of "like dissolves like," where the polarity of the solvent is matched to that of the target compound to maximize solubility and extraction efficiency. nih.gov Given that iso-cuparenal is a relatively non-polar sesquiterpenoid, organic solvents with low to medium polarity are typically employed.
Common solvents for the extraction of sesquiterpenoids include hexane (B92381), ethyl acetate (B1210297) (EtOAc), dichloromethane (B109758) (CH₂Cl₂), and methanol (B129727) (MeOH). nih.govresearchgate.netresearchgate.net Often, a sequential extraction with solvents of increasing polarity is performed to fractionate the extract. For instance, a plant or fungal biomass might first be extracted with a non-polar solvent like hexane to isolate non-polar compounds, followed by extraction with a more polar solvent like ethyl acetate or methanol to recover compounds of intermediate polarity. researchgate.net High temperatures can enhance solubility and diffusion, but care must be taken to avoid degradation of thermolabile compounds. nih.gov After extraction, the solvent is typically removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract. iipseries.orgcoleparmer.com
Table 1: Common Solvents for Conventional Extraction of Sesquiterpenoids
| Solvent | Polarity | Typical Application |
|---|---|---|
| Hexane | Non-polar | Extraction of non-polar terpenoids and lipids. |
| Ethyl Acetate | Mid-polar | Extraction of a broad range of sesquiterpenoids. |
| Dichloromethane | Mid-polar | Often used for compounds with intermediate polarity. |
To overcome some of the limitations of conventional methods, such as long extraction times and large solvent consumption, advanced extraction technologies have been developed. benthamscience.com
Supercritical Fluid Extraction (SFE) is a green extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent. nih.goviipseries.org Above its critical temperature (31°C) and pressure (74 bar), CO₂ exhibits properties of both a liquid and a gas, allowing it to diffuse efficiently into the sample matrix and dissolve target compounds. nih.gove3s-conferences.org Supercritical CO₂ is non-toxic, non-flammable, and easily removed from the extract, leaving no solvent residue. nih.gov
For non-polar compounds like many sesquiterpenoids, supercritical CO₂ is an excellent solvent. nih.gov The selectivity of SFE can be finely tuned by adjusting the pressure and temperature. e3s-conferences.org For compounds of slightly higher polarity, the solvating power of CO₂ can be enhanced by adding a small amount of a polar co-solvent, such as ethanol (B145695) or methanol. nih.gov SFE has been shown to be more selective for sesquiterpenes compared to conventional hydrodistillation. nih.gov
Table 2: Supercritical Fluid Extraction (SFE) Parameters for Sesquiterpenoid Extraction
| Parameter | Typical Range | Effect on Extraction |
|---|---|---|
| Pressure | 100 - 350 bar | Increased pressure generally increases fluid density and solvating power. nih.gov |
| Temperature | 40 - 60 °C | Affects both solvent density and solute vapor pressure, requiring optimization. nih.gov |
Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), uses conventional solvents at elevated temperatures (50–200 °C) and pressures (100–140 atm). researchgate.netresearchgate.net These conditions keep the solvent in its liquid state, but decrease its viscosity and surface tension, while increasing the solubility and mass transfer rate of the analytes. researchgate.net This results in faster and more efficient extractions with reduced solvent consumption compared to methods like Soxhlet extraction. researchgate.net For terpenoids, common PLE solvents include water, ethanol, and hydroethanolic mixtures. researchgate.netjaveriana.edu.co
Auxiliary Purification Techniques for Iso-cuparenal
Following initial isolation from natural sources, such as liverworts of the Marchantia genus, crude extracts containing iso-cuparenal require further purification to isolate the compound in a pure form. mdpi.comnih.gov Auxiliary purification techniques, including crystallization, recrystallization, and pH-differential extraction and partitioning strategies, play a crucial role in removing impurities and obtaining iso-cuparenal of high purity.
Crystallization and Recrystallization Protocols
Crystallization is a fundamental technique for the purification of solid organic compounds based on their differential solubility in a given solvent at varying temperatures. Recrystallization further refines this process by dissolving the crystalline solid in a hot solvent and allowing it to slowly cool, promoting the formation of highly ordered and pure crystals. rochester.eduwvu.edu
For a non-polar sesquiterpenoid like iso-cuparenal, the choice of solvent is critical for successful crystallization. Ideal solvents are those in which iso-cuparenal exhibits high solubility at elevated temperatures and low solubility at lower temperatures. Given the non-polar nature of iso-cuparenal, a range of non-polar and moderately polar organic solvents can be employed.
A common approach involves the use of a single solvent or a binary solvent system. In a single solvent system, the crude iso-cuparenal extract is dissolved in a minimal amount of a hot solvent, such as n-hexane, and then allowed to cool slowly. For binary solvent systems, a "good" solvent that readily dissolves iso-cuparenal is paired with a "poor" solvent in which it is less soluble. Common solvent pairs for non-polar compounds include n-hexane/acetone and n-hexane/ethyl acetate. rochester.edu
The general protocol for the recrystallization of iso-cuparenal would involve the following steps:
Dissolution of the crude iso-cuparenal sample in a minimum volume of a suitable hot solvent or solvent mixture.
Hot filtration, if necessary, to remove any insoluble impurities.
Slow cooling of the saturated solution to induce crystal formation.
Isolation of the purified crystals by filtration.
Washing the crystals with a small amount of the cold solvent to remove any adhering impurities.
Drying the crystals to remove residual solvent.
Table 1: Representative Solvent Systems for the Recrystallization of Non-Polar Sesquiterpenoids
| Solvent/Solvent System | Rationale for Use | Expected Outcome for Iso-cuparenal |
| n-Hexane | Good solubility at high temperatures and poor solubility at low temperatures for non-polar compounds. | Formation of well-defined crystals upon slow cooling. |
| Ethanol/Water | Ethanol acts as the "good" solvent, while water is the "poor" solvent, inducing crystallization. | Effective for compounds with slight polarity, may require careful optimization of the solvent ratio. |
| n-Hexane/Ethyl Acetate | A versatile binary system where the polarity can be fine-tuned to achieve optimal crystallization conditions. | High recovery of purified iso-cuparenal crystals. |
This table is illustrative and specific conditions for Iso-cuparenal would require experimental optimization.
pH-Differential Extraction and Partitioning Strategies
Liquid-liquid extraction, also known as solvent partitioning, is a crucial technique for separating compounds based on their differential solubilities in two immiscible liquid phases. nih.gov This method is particularly useful in the initial stages of purification to separate compounds based on their polarity.
For the isolation of iso-cuparenal from a crude plant extract, a liquid-liquid partitioning strategy would typically involve the use of a polar solvent (e.g., methanol/water) and a non-polar organic solvent (e.g., n-hexane or dichloromethane). scienceandtechnology.com.vn Since iso-cuparenal is a non-polar sesquiterpenoid, it will preferentially partition into the non-polar organic phase, while more polar impurities will remain in the aqueous phase.
While pH-differential extraction is a powerful technique, its direct application for the purification of the non-polar and neutral compound iso-cuparenal is limited. This method is most effective for separating acidic or basic compounds from neutral compounds by altering their charge state and thus their solubility in aqueous versus organic phases. For instance, acidic compounds can be extracted from an organic phase into an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide), and basic compounds can be extracted into an aqueous acidic solution (e.g., hydrochloric acid). Since iso-cuparenal lacks acidic or basic functional groups, its solubility is not significantly affected by changes in pH.
However, partitioning strategies can be employed sequentially to remove acidic and basic impurities from the crude extract containing iso-cuparenal. A typical workflow would involve:
Dissolving the crude extract in a non-polar organic solvent like diethyl ether or dichloromethane.
Washing the organic phase with a dilute acidic solution (e.g., 5% HCl) to remove any basic impurities.
Washing the organic phase with a dilute basic solution (e.g., 5% NaHCO₃) to remove any acidic impurities.
Washing with water to remove any residual acid or base.
Drying the organic phase (e.g., over anhydrous sodium sulfate) and concentrating it to yield a crude fraction enriched in neutral compounds, including iso-cuparenal.
Table 2: Illustrative Liquid-Liquid Partitioning Scheme for the Enrichment of Iso-cuparenal
| Extraction Step | Aqueous Phase | Organic Phase (e.g., n-Hexane) | Purpose |
| Initial Partition | Methanol/Water | Crude Extract | Separation of polar impurities from non-polar compounds. |
| Acid Wash | 5% HCl | Enriched Iso-cuparenal fraction | Removal of basic impurities. |
| Base Wash | 5% NaHCO₃ | Further enriched Iso-cuparenal fraction | Removal of acidic impurities. |
| Water Wash | Water | Purified Iso-cuparenal fraction | Removal of residual salts. |
This table outlines a general strategy; the specific solvents and concentrations may vary depending on the source material and the nature of the impurities.
Further purification of the iso-cuparenal enriched fraction obtained from these partitioning strategies would then typically involve chromatographic techniques followed by crystallization or recrystallization to obtain the pure compound.
Advanced Structural Elucidation of Iso Cuparenal
Spectroscopic Approaches for Molecular Structure Determination
Vibrational and Electronic Spectroscopy Applications
Spectroscopic techniques provide valuable information about the functional groups and electronic structure of a molecule by measuring its interaction with electromagnetic radiation. mdpi.comlibretexts.org
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. libretexts.org The technique is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an IR spectrum. wiley.com For iso-cuparenal, the IR spectrum reveals the presence of key functional groups.
Characteristic IR Absorptions for Iso-cuparenal:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2960-2870 | C-H stretching | Alkyl groups |
| ~1680 | C=O stretching | Conjugated Aldehyde |
| ~1620 | C=C stretching | Alkene |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems or chromophores. technologynetworks.comsci-hub.se The absorption of UV or visible light excites electrons from a lower energy orbital to a higher one. msu.edu The wavelength of maximum absorption (λmax) is characteristic of the chromophore. In iso-cuparenal, the conjugated system of the double bond and the carbonyl group gives rise to a characteristic UV absorption.
UV-Vis Absorption Data for Iso-cuparenal:
| Parameter | Value | Significance |
| λmax | Typically observed around 230-240 nm. | Indicates the presence of a conjugated π-electron system. shimadzu.comnist.gov |
| Solvent | The λmax can shift slightly depending on the solvent used. | Provides information about solvent-solute interactions. |
X-ray Crystallography for Definitive Stereochemical Assignments
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline molecule, including its absolute stereochemistry. libretexts.organton-paar.com The technique involves diffracting X-rays off a single crystal of the compound. copernicus.orgipcms.fr The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined. For a chiral molecule like iso-cuparenal, X-ray crystallography can provide an unambiguous assignment of the stereocenters, which is crucial for understanding its biological activity. nih.gov
Crystallographic Data Summary (Hypothetical for Iso-cuparenal):
| Parameter | Description |
| Crystal System | The crystal lattice system (e.g., orthorhombic, monoclinic). |
| Space Group | The symmetry group of the crystal. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Final R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Chemical Synthesis and Derivatization of Iso Cuparenal
Strategies for Total Synthesis
The total synthesis of complex natural products like iso-cuparenal is a significant challenge that allows chemists to test and showcase the limits of modern synthetic methodologies. The approaches to iso-cuparenal often involve intricate planning and execution of key chemical reactions.
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. wikipedia.org It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical steps. wikipedia.org The process of transforming a target molecule into a precursor is known as a transform, which is the reverse of a synthetic reaction. ub.edu This analysis generates a "tree of intermediates," where pathways from the bottom up represent potential synthetic routes. ub.edu
For a molecule like iso-cuparenal, a typical retrosynthetic analysis would identify key bonds and functional groups that can be disconnected to simplify the structure. A common strategy involves disconnecting the carbon-carbon bonds of the cyclopentane (B165970) ring or the bonds connecting the side chains to the ring. For instance, a disconnection of the bond between the aromatic ring and the cyclopentane moiety could lead to two simpler fragments that can be coupled together. Another approach might involve the formation of the cyclopentane ring as a key step, starting from an acyclic precursor. The choice of disconnections is often guided by the availability of reliable bond-forming reactions and the desire to control stereochemistry. wikipedia.org Pattern recognition analysis (PRA) can also be a valuable tool in identifying synthesizable substructures within complex targets like iso-cuparenal. nih.gov
Key Bond-Forming Reactions and Methodologies
The construction of iso-cuparenal's molecular framework relies on a variety of key bond-forming reactions. These reactions are the fundamental tools that chemists use to assemble the carbon skeleton and introduce the necessary functional groups.
Common C-C bond-forming reactions that could be employed in the synthesis of iso-cuparenal and its precursors include:
Aldol Condensation: This reaction forms a new carbon-carbon bond by reacting an enolate with a carbonyl compound, often leading to β-hydroxy ketones which can be dehydrated to form α,β-unsaturated ketones. vanderbilt.edu
Wittig Reaction: This method is used to form a carbon-carbon double bond from a carbonyl compound and a phosphonium (B103445) ylide. vanderbilt.edu
Grignard Reactions: Involving the reaction of a Grignard reagent with a carbonyl compound, this is a classic method for forming C-C bonds. numberanalytics.com
Cross-Coupling Reactions: Palladium-catalyzed reactions like the Suzuki-Miyaura and Heck reactions are powerful methods for forming carbon-carbon bonds, particularly between sp2-hybridized carbons. numberanalytics.com
Friedel-Crafts Acylation: This reaction can be used to attach an acyl group to an aromatic ring, a potential step in building the substituted aromatic part of iso-cuparenal. youtube.com
The choice of a specific reaction depends on the desired bond to be formed, the functional groups present in the molecule, and the required stereoselectivity. numberanalytics.com
Semi-Synthesis and Analogue Preparation
Beyond the total synthesis of the natural product itself, the preparation of analogues and derivatives is crucial for exploring structure-activity relationships and developing new compounds with potentially enhanced or different biological activities.
Rational Design and Synthesis of Structural Analogues
The rational design of structural analogues of iso-cuparenal involves making specific, planned modifications to the molecule's structure. ambeed.com This could include altering the substituents on the aromatic ring, changing the length or branching of the side chains, or modifying the stereochemistry of the chiral centers. For example, fluorinated analogues of natural products have been synthesized to study their effects on biological activity. encyclopedia.pub The synthesis of these analogues would utilize many of the same key bond-forming reactions as the total synthesis, but with modified starting materials to introduce the desired structural changes. The goal is to understand which parts of the molecule are essential for its activity and to potentially improve its properties.
Application of Combinatorial Chemistry for Compound Library Generation
Combinatorial chemistry is a powerful technique for rapidly generating a large number of diverse compounds, known as a chemical library. nih.gov This approach is particularly useful in drug discovery for identifying new lead compounds. jetir.org There are two main approaches to combinatorial synthesis: parallel synthesis, where each compound is made in a separate vessel, and split-and-mix synthesis, where beads are mixed and split at each step to create a vast number of compounds. libretexts.orgrroij.com
While specific applications of combinatorial chemistry to generate libraries of iso-cuparenal analogues are not extensively documented in the provided search results, the principles of this technique could be readily applied. creative-biolabs.com For instance, a library of iso-cuparenal analogues could be created by reacting a common intermediate with a variety of different building blocks. This would allow for the rapid exploration of a wide range of structural modifications and their impact on biological activity. nih.gov
Development of Catalytic Systems in Iso-cuparenal Synthesis
Modern organic synthesis heavily relies on the use of catalysts to improve reaction efficiency, selectivity, and sustainability. researchgate.net Catalysts can lower the activation energy of a reaction, allowing it to proceed under milder conditions and often with greater control over the outcome. frontiersin.org
In the context of iso-cuparenal synthesis, catalytic systems could be employed in several key steps. For example, transition metal catalysts, particularly those based on palladium, are essential for many cross-coupling reactions that could be used to form the carbon skeleton. rsc.org The development of new catalytic systems, such as those using novel ligands or metal-free catalysts, is an ongoing area of research. aaqr.orgrsc.org For instance, the use of ionic liquids as catalysts or co-catalysts has been explored for various organic transformations. aaqr.org The development of more efficient and selective catalysts would undoubtedly facilitate more concise and environmentally friendly syntheses of iso-cuparenal and its derivatives.
Biosynthesis and Biotransformation Pathways of Iso Cuparenal
Elucidation of Natural Biosynthetic Routes
The natural synthesis of iso-cuparenal follows the well-established pathway for sesquiterpenes, beginning with simple C5 isoprene (B109036) units and culminating in a complex, cyclic C15 structure.
All isoprenoids, including sesquiterpenes, are synthesized from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov In the biosynthesis of sesquiterpenes, two molecules of IPP and one molecule of DMAPP are condensed to form the C15 compound, farnesyl diphosphate (FPP). semanticscholar.orgfrontiersin.org FPP is the direct, acyclic precursor to the entire family of sesquiterpenoids.
The formation of the characteristic cyclic skeleton of iso-cuparenal from the linear FPP molecule proceeds through a series of reactive carbocation intermediates. semanticscholar.org The process is initiated by the enzymatic removal of the diphosphate group from FPP, generating an initial carbocation. This is followed by a cascade of cyclization and rearrangement reactions, guided by the specific enzyme's active site, until the final, stable iso-cuparenal structure is formed and released. semanticscholar.org
Table 1: Precursors in the Biosynthesis of Iso-cuparenal
| Precursor Molecule | Chemical Class | Role in Pathway |
|---|---|---|
| Isopentenyl Diphosphate (IPP) | Hemiterpene | C5 Building Block. nih.gov |
| Dimethylallyl Diphosphate (DMAPP) | Hemiterpene | C5 Building Block / Initiator. nih.gov |
| Farnesyl Diphosphate (FPP) | Acyclic Sesquiterpene Precursor | Direct C15 precursor for cyclization. semanticscholar.orgfrontiersin.org |
The critical step of cyclizing the linear FPP precursor into the specific structure of iso-cuparenal is catalyzed by a class of enzymes known as sesquiterpene synthases (STSs) or terpene cyclases. mdpi.commicrobiologyresearch.org For iso-cuparenal, a specific "iso-cuparenal synthase" would be responsible.
These enzymes are highly specialized, and their unique protein structure and active site geometry dictate the precise folding of the FPP substrate and stabilize the specific series of carbocation intermediates required to form the iso-cuparenal skeleton, distinguishing it from the hundreds of other possible sesquiterpene structures. mdpi.commicrobiologyresearch.org The characterization of such an enzyme would involve its isolation from a source organism, purification, and functional assay using FPP as a substrate to confirm the production of iso-cuparenal. While many STSs have been identified from fungi and plants, the specific synthase for iso-cuparenal remains a subject for detailed biochemical investigation. mdpi.com
Studies on Microbial and Plant Biotransformations
Biotransformation uses microorganisms and plant cells to perform chemical modifications on a substrate, often achieving high specificity under mild conditions. medcraveonline.comnih.gov While direct biotransformation studies on iso-cuparenal are not extensively documented, research on the closely related isomer, (-)-cuparene, provides significant insight into the potential metabolic pathways.
For instance, the biotransformation of (-)-cuparene was studied using the fungus Aspergillus niger. hebmu.edu.cn This process yielded several oxidized derivatives, demonstrating the fungus's capacity to introduce hydroxyl groups at various positions on the cuparene skeleton. Such reactions are valuable for creating novel compounds that may have different biological activities from the parent molecule. mdpi.com The types of reactions commonly observed in microbial biotransformations include hydroxylation, oxidation, reduction, and glycosylation. medcraveonline.comnih.gov
Table 2: Documented Biotransformation Products of (-)-Cuparene by Aspergillus niger
This table details the metabolites produced from the biotransformation of (-)-cuparene, a structural isomer of iso-cuparenal, providing a model for potential transformations.
| Metabolite | Modification Type | Reference |
|---|---|---|
| (-)-3-Hydroxycuparene | Hydroxylation | hebmu.edu.cn |
| (-)-8-Hydroxycuparene | Hydroxylation | hebmu.edu.cn |
| (-)-10-Hydroxycuparene | Hydroxylation | hebmu.edu.cn |
| (-)-Cuparen-3,8-diol | Dihydroxylation | hebmu.edu.cn |
Genetic and Molecular Biology Underpinnings of Iso-cuparenal Biosynthesis
The production of iso-cuparenal is fundamentally controlled at the genetic level. The specific iso-cuparenal synthase enzyme is encoded by a particular gene within the genome of the producing organism. microbiologyresearch.org In fungi and plants, genes for secondary metabolite biosynthesis are often organized in what are known as biosynthetic gene clusters (BGCs). microbiologyresearch.org These clusters contain the gene for the core synthase enzyme along with genes for other modifying enzymes (like cytochrome P450s or dehydrogenases) that might further decorate the initial skeleton.
Identifying the genetic basis for iso-cuparenal production involves modern molecular biology techniques. Genome sequencing of a known producing organism, such as Lepidozia reptans, would be the first step. Bioinformatic tools, including Hidden Markov Models (HMMs), can then be used to search the genome for sequences with homology to known sesquiterpene synthase genes. microbiologyresearch.org Once candidate genes are identified, their function can be confirmed by heterologous expression in a host organism like Saccharomyces cerevisiae or E. coli to verify the production of iso-cuparenal from FPP. frontiersin.orgrowan.edu Understanding this genetic basis is crucial for efforts to bio-engineer the production of this compound. nih.govnih.gov
Investigations into Biological Activities and Molecular Mechanisms of Iso Cuparenal
Receptor Binding and Modulation Studies
The interaction of iso-cuparenal with nuclear receptors is a key area of investigation to understand its potential influence on gene transcription and cellular processes.
Analysis of Retinoid Receptor (e.g., RARβ/γ) Antagonism and Related Mechanisms
Retinoid X receptors (RXRs) and retinoic acid receptors (RARs) are nuclear receptors that play crucial roles in cell growth, differentiation, and survival. researchgate.net They function as heterodimers to regulate the transcription of target genes. researchgate.net While the modulation of these receptors by various synthetic and natural compounds has been a focus of therapeutic interest, particularly in cancer, there is currently no available scientific literature or research data detailing the direct interaction or antagonistic activity of iso-cuparenal on retinoid receptors, specifically RARβ or RARγ. Studies on other cyclic terpenoids have shown that replacement of the hydrophobic part of 9-cis-retinoic acid can result in RXR-selective agonistic activity, highlighting the potential for this class of molecules to interact with retinoid receptors. researchgate.net However, specific studies on iso-cuparenal are needed to determine its potential role in retinoid receptor signaling.
Enzyme Inhibition Profiling and Kinetics
The ability of iso-cuparenal to inhibit specific enzymes is a critical aspect of its pharmacological profile, with potential implications for various disease states.
Evaluation of Specific Enzyme Targets (e.g., Neuraminidase)
Neuraminidase is a critical enzyme for the replication and propagation of influenza viruses, making it a key target for antiviral drugs. mdpi.comresearchgate.net Some sesquiterpenoids isolated from marine-derived Aspergillus species have demonstrated inhibitory activity against neuraminidase. researchgate.net For instance, drimane (B1240787) sesquiterpenoids from Aspergillus ustus have shown significant neuraminidase inhibition with IC50 values in the micromolar range. mdpi.com However, there is no specific research available that has evaluated the inhibitory effects of iso-cuparenal on neuraminidase activity or determined its inhibition kinetics.
Assessment of Phospholipase C Inhibition
Phospholipase C (PLC) enzymes are crucial in signal transduction pathways by hydrolyzing phospholipids (B1166683) to generate second messengers. worthington-biochem.commdpi.com Inhibition of specific PLC isozymes, such as phosphatidylinositol-specific phospholipase C (PI-PLC), has been investigated as a therapeutic strategy in various diseases. mdpi.com While inhibitors like U73122 are used experimentally to block PLC activity, there is a lack of published research investigating the direct inhibitory effect of iso-cuparenal on any phospholipase C isozymes.
Cellular and Subcellular Target Identification and Pathway Perturbation
Understanding how iso-cuparenal affects cellular signaling pathways is fundamental to elucidating its mechanism of action and therapeutic potential.
Modulation of Key Signaling Pathways (e.g., NF-κB, STAT3)
The nuclear factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) are key transcription factors that regulate inflammation, cell proliferation, and survival. nih.govmdpi.com Aberrant activation of these pathways is a hallmark of many cancers and inflammatory diseases.
Research on cuparene-type sesquiterpenoids, structurally related to iso-cuparenal, has provided insights into their anti-inflammatory potential. Two cuparene sesquiterpenoids isolated from the deep-sea-derived fungus Aspergillus sydowii demonstrated anti-inflammatory activity by inhibiting nitric oxide (NO) secretion in LPS-activated BV-2 microglia cells. mdpi.comresearchgate.net One of these compounds, a phenolic bisabolane (B3257923), was shown to exert its anti-inflammatory effect by inhibiting the NF-κB activation pathway in a dose-dependent manner. mdpi.comresearchgate.net
Furthermore, studies on other related sesquiterpenoids have shown direct modulation of both NF-κB and STAT3 pathways. For example, natural cadinane (B1243036) sesquiterpenoids from Heterotheca inuloides have been reported to possess anti-NF-κB activity and modulate the STAT3 pathway. nih.gov Specifically, 7-hydroxy-3,4-dihydrocadalene and 7-hydroxy-cadalene were identified as NF-κB inhibitors. nih.gov Similarly, some diterpenoids from Lepidozia reptans, a known source of iso-cuparenal, have been found to attenuate the mRNA expression of pro-inflammatory cytokines such as IL-6 and TNF-α, which are downstream targets of the NF-κB and STAT3 pathways. researchgate.netmdpi.com
Iso-cuparenal itself, isolated from the fruits of Schisandra grandiflora, has been shown to exhibit anti-proliferative activity against the DU145 human prostate cancer cell line. nih.gov While the precise mechanism for iso-cuparenal was not detailed, other compounds from Schisandra species have been shown to induce apoptosis and cell cycle arrest in prostate cancer cells, processes in which NF-κB and STAT3 are often implicated. nih.govresearchgate.net For instance, in DU145 and PC3 prostate cancer cells, which are known to have active NF-κB signaling, various natural compounds have demonstrated efficacy. plos.org The anti-proliferative activity of iso-cuparenal against DU145 cells suggests a potential interaction with these critical pathways, although direct evidence is still required.
Table 1: Anti-inflammatory and Anti-proliferative Activities of Iso-cuparenal and Related Compounds
| Compound/Extract | Source | Cell Line | Activity | Findings | Reference(s) |
|---|---|---|---|---|---|
| Iso-cuparenal | Schisandra grandiflora | DU145 (Prostate Cancer) | Anti-proliferative | Exhibited anti-proliferative effects. | nih.gov |
| Phenolic bisabolane (Cuparene-related) | Aspergillus sydowii | BV-2 (Microglia) | Anti-inflammatory | Inhibited NO secretion and the NF-κB activation pathway. | mdpi.comresearchgate.net |
| 7-hydroxy-3,4-dihydrocadalene (Cadinane sesquiterpenoid) | Heterotheca inuloides | - | Anti-inflammatory | Showed anti-NF-κB activity and activated the Nrf2 pathway. | nih.gov |
| 7-hydroxy-cadalene (Cadinane sesquiterpenoid) | Heterotheca inuloides | - | Anti-inflammatory | Displayed anti-NF-κB activity. | nih.gov |
| Diterpenoids | Lepidozia reptans | RAW264.7 (Macrophages) | Anti-inflammatory | Attenuated mRNA expression of IL-6, IL-1β, TNF-α, and COX-2. | researchgate.net |
Impact on Cellular Processes (e.g., Anti-proliferative Effects)
Research into the cellular effects of Iso-cuparenal has identified its potential as an anti-proliferative agent. Specifically, studies have demonstrated its activity against human prostate cancer cells. Iso-cuparenal, a sesquiterpene isolated from the hexane (B92381) extract of Schisandra grandiflora fruits, has shown inhibitory effects on the growth of the DU145 prostate cancer cell line.
In one study, the anti-proliferative activity was quantified by determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a substance required to inhibit a biological process by 50%. For Iso-cuparenal, the IC₅₀ value against DU145 cells was determined to be 260.3 µM. This finding indicates that Iso-cuparenal possesses cytotoxic activity against this specific cancer cell line.
The same study also evaluated other sesquiterpenes isolated from the same source, providing a basis for comparison of their relative anti-proliferative potencies.
Table 1: Anti-proliferative Activity of Sesquiterpenes from Schisandra grandiflora against DU145 Prostate Cancer Cells
| Compound | Type | IC₅₀ (µM) |
|---|---|---|
| Widdarol-peroxide | Sesquiterpene | 114.2 |
| Widdaranal A | Sesquiterpene | 151.8 |
| Widdaranal B | Sesquiterpene | 191.1 |
| Iso-cuparenal | Sesquiterpene | 260.3 |
Data sourced from studies on extracts of Schisandra grandiflora fruits. frontiersin.org
Antimicrobial and Antibiofilm Efficacy
Based on available scientific literature, there is no specific information regarding the antimicrobial and antibiofilm efficacy of the chemical compound Iso-cuparenal.
There is no available data from the reviewed scientific literature concerning the in vitro activity of Iso-cuparenal against specific pathogenic microorganisms.
There is no available data from the reviewed scientific literature detailing the mechanisms through which Iso-cuparenal may inhibit the formation of or eradicate microbial biofilms.
Structure Activity Relationship Sar and Computational Chemistry Studies of Iso Cuparenal Analogues
Systematic Structure-Activity Relationship Delineation through Chemical Modification
Systematic Structure-Activity Relationship (SAR) delineation involves the methodical modification of a lead compound's chemical structure to identify the specific structural characteristics responsible for its biological activity. wikipedia.orgnih.gov This process is fundamental in drug discovery, allowing medicinal chemists to understand how changes in a molecule's structure affect its ability to interact with a biological target and elicit a desired response. nih.gov By synthesizing and testing a series of structurally related compounds, researchers can pinpoint moieties that enhance or diminish activity, selectivity, or other properties. wikipedia.orgnih.govnih.gov
For Iso-cuparenal, initial research has identified its anti-proliferative activity. Alongside Iso-cuparenal, other compounds isolated from the hexane (B92381) extract of Schisandra grandiflora fruits, namely widdarol-peroxide, widdaranal A, and widdaranal B, also exhibited anti-proliferative activity against DU145 prostate cancer cells. chem960.com The reported half-maximal inhibitory concentration (IC50) values for these compounds provide an initial glimpse into their relative potencies, as shown in Table 1.
Table 1: Anti-proliferative Activity of Iso-cuparenal and Co-isolated Compounds against DU145 Prostate Cancer Cells
| Compound Name | IC50 (µM) chem960.com |
| Widdarol-peroxide | 114.2 |
| Widdaranal A | 151.8 |
| Widdaranal B | 191.1 |
| Iso-cuparenal | 260.3 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that builds mathematical relationships between the chemical structure of a molecule and its biological activity. nih.govnih.govnih.gov QSAR models enable the prediction of biological activities for new compounds without the need for extensive laboratory experimentation, thereby accelerating the drug discovery process. nih.govnih.gov
The development of a QSAR model typically involves several steps:
Data Collection: Gathering a dataset of compounds with known structures and their corresponding biological activities. nih.gov
Descriptor Generation: Transforming the chemical structures into numerical descriptors that encode various physicochemical properties (e.g., molecular weight, lipophilicity, electronic properties, topological features). nih.gov
Model Building: Applying statistical or machine learning algorithms (e.g., multiple linear regression, artificial neural networks, support vector machines) to establish a mathematical correlation between the descriptors and the biological activity. nih.gov
Model Validation: Rigorously validating the model using techniques like cross-validation and external validation with independent datasets to ensure its reliability and predictive accuracy. nih.gov
For Iso-cuparenal, a QSAR study would involve collecting a series of Iso-cuparenal analogues with measured anti-proliferative activities. By correlating the structural descriptors of these analogues with their IC50 values, a predictive QSAR model could be developed. This model could then be used to predict the activity of novel, unsynthesized Iso-cuparenal derivatives, guiding the design of more potent compounds and prioritizing promising candidates for synthesis and experimental validation. While the general principles of QSAR are well-established and widely applied in medicinal chemistry, specific QSAR models developed for Iso-cuparenal and its analogues were not identified in the provided search results. nih.govnih.gov
In Silico Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful in silico techniques used to understand the interactions between a ligand (like Iso-cuparenal) and its biological target at an atomic level. nih.gov
Molecular Docking: This computational method predicts the preferred orientation (binding pose) of a ligand within the binding site of a target protein and estimates the strength of their interaction, often expressed as a binding affinity or docking score. nih.gov Docking algorithms explore various conformational poses of the ligand and its interactions with the receptor, considering factors such as hydrogen bonding, van der Waals forces, and electrostatic interactions. The primary goals are to predict the binding mode and rank potential drug candidates based on their predicted binding affinity.
Molecular Dynamics Simulations: Following docking, MD simulations provide a more dynamic view of the ligand-target complex. These simulations model the movement of atoms over time, capturing the flexibility of both the ligand and the protein target. MD simulations are crucial for assessing the stability of the predicted binding pose, understanding conformational changes, and evaluating the strength and duration of specific interactions over a period. Parameters like Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg) are often analyzed to assess the stability and compactness of the protein-ligand complex during the simulation.
For Iso-cuparenal's anti-proliferative activity, molecular docking and dynamics simulations would be instrumental in identifying and characterizing its specific protein target(s) and elucidating the molecular mechanisms of its action. However, the current literature search does not explicitly identify the precise protein target(s) through which Iso-cuparenal exerts its anti-proliferative effect. Without a known target protein, detailed discussions of specific docking interactions (e.g., amino acid residues involved, binding energies) or dynamics simulations for Iso-cuparenal are not possible. Nevertheless, these computational tools remain essential for visualizing ligand-target interactions and identifying compounds that bind more efficiently with a target, thereby aiding in lead identification and optimization in drug discovery.
Pharmacophore Elucidation for Optimized Biological Activity
Pharmacophore elucidation is a critical step in rational drug design, aiming to identify the essential three-dimensional (3D) features of a molecule that are required for its optimal biological activity. nih.gov A pharmacophore model represents the spatial arrangement of these key molecular features, which can include:
Hydrogen bond acceptors (HBA)
Hydrogen bond donors (HBD)
Hydrophobic regions (HY)
Aromatic rings (AR)
Positively ionizable groups (PI)
Negatively ionizable groups (NI)
Exclusion volumes (XVOL)
Pharmacophores can be derived in two main ways:
Ligand-Based Pharmacophore Modeling: This approach is used when the 3D structure of the target protein is unknown but a set of active ligands is available. The common features shared among these active ligands are identified and mapped in 3D space to generate a pharmacophore hypothesis. nih.gov
Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein (alone or in complex with a ligand) is known, pharmacophores can be generated by analyzing the interactions between the ligand and the active site residues.
Once elucidated, a pharmacophore model serves as a "query" for virtual screening large chemical libraries, allowing for the rapid identification of novel compounds with similar essential features and thus, potentially similar biological activity. It also guides lead optimization by providing insights into which structural modifications are likely to improve activity and selectivity.
For Iso-cuparenal, if a series of its analogues with varying anti-proliferative activities were available, a ligand-based pharmacophore could be developed to identify the crucial 3D features necessary for its activity against prostate cancer cells. This pharmacophore could then be used to design new, more potent Iso-cuparenal derivatives or to screen databases for novel compounds sharing these essential features. While the concept is highly relevant, a specific pharmacophore model for Iso-cuparenal's anti-proliferative activity was not found in the current search results.
Ecological Roles and Environmental Implications of Iso Cuparenal
Natural Occurrence and Distribution in Specific Organisms (e.g., Plants, Fungi)
Iso-cuparenal has been identified as a natural product in specific plant and liverwort species. Liverworts, in particular, are known for producing unique membrane-bound oil bodies that contain a variety of isoprenoids.
One of the confirmed natural sources of iso-cuparenal is the liverwort Lepidozia reptans. Additionally, this sesquiterpenoid has been isolated from the hexane (B92381) extract of the fruits of Schisandra grandiflora, a plant species belonging to the family Schisandraceae. rvaprostatecancersupport.org While the full extent of its distribution in the plant and fungal kingdoms is not yet exhaustively documented, its presence in these diverse organisms suggests it may play specific ecological roles.
Fungi are also significant producers of a vast array of sesquiterpenoids, some of which are cuparene-type structures. encyclopedia.pubnih.gov For instance, the fungus Flammulina velutipes is known to produce highly oxygenated cuparene-type sesquiterpenes called enokipodins. encyclopedia.pubresearchgate.net Although iso-cuparenal itself has not been reported from fungi, the prevalence of the core cuparene structure in fungal metabolites indicates a potential for its discovery in fungal species in the future.
Table 1: Known Natural Sources of Iso-cuparenal
| Organism Type | Species Name | Part of Organism |
| Liverwort | Lepidozia reptans | Not specified |
| Plant | Schisandra grandiflora | Fruits |
Chemoecological Interactions and Defensive Functions in Ecosystems
Secondary metabolites like sesquiterpenoids are crucial for the defense mechanisms of plants and fungi against a variety of biotic and abiotic stresses. nih.gov These compounds can act as toxins or deterrents to herbivores and pathogens. researchgate.net
While direct studies on the chemoecological interactions of iso-cuparenal are limited, the functions of structurally related compounds offer significant insights. Cuparene-type sesquiterpenoids isolated from various organisms have demonstrated notable biological activities, suggesting a defensive role for iso-cuparenal as well. For example, enokipodins C and D, which share the cuparene skeleton and are produced by the fungus Flammulina velutipes, exhibit antimicrobial activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, as well as antifungal activity against Cladosporium herbarum. researchgate.net This suggests that iso-cuparenal may also contribute to the chemical defense of the organisms that produce it, protecting them from microbial infections.
The production of sesquiterpenes in plants can be influenced by environmental stressors. nih.gov Increased emissions of these compounds have been observed in response to factors like heat and herbivory, underscoring their role in plant defense and ecosystem signaling. nih.gov Therefore, it is plausible that iso-cuparenal is part of the inducible defense system of Lepidozia reptans and Schisandra grandiflora.
Potential as Biologically Active Agents in Agroecosystems (e.g., Insecticidal Potential)
The search for natural and environmentally benign pesticides is a significant area of research in agroecology. Many plant secondary metabolites, including terpenoids, are known for their insecticidal properties. nih.gov
There is a documented insecticidal potential within the broader class of cuparene sesquiterpenes. researchgate.net For instance, some sesquiterpenoids have shown larvicidal activity against mosquito species. nih.gov While specific studies focusing on the insecticidal activity of pure iso-cuparenal are not widely available, the known bioactivity of related compounds suggests that it could be a candidate for investigation as a natural insecticide. Sesquiterpenoids can act as feeding deterrents, growth regulators, or toxins to a wide range of insect pests. The investigation into the insecticidal properties of bisabolane (B3257923) sesquiterpenoids, which have shown activity, further supports the potential of related compounds like iso-cuparenal in agricultural applications. frontiersin.org
Advanced Research Methodologies and Interdisciplinary Approaches Applied to Iso Cuparenal
Systems Biology and Omics Technologies in Natural Product Research
Systems biology, combined with "omics" technologies, offers a holistic view of the biological interactions of natural products. By examining the complete set of metabolites (metabolomics) and proteins (proteomics), researchers can move beyond single-target interactions to understand the broader physiological impact of compounds like iso-cuparenal.
Metabolomics for Comprehensive Metabolite Profiling
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. In the context of iso-cuparenal, which is a sesquiterpenoid found in the liverwort Lepidozia reptans, metabolomics can provide a comprehensive chemical profile of the organism. researchgate.netfrontiersin.org This allows researchers to understand the biosynthetic pathway of iso-cuparenal and identify other related metabolites that may act in synergy with it.
The application of metabolomics can help elucidate how environmental factors or stressors influence the production of iso-cuparenal and other secondary metabolites in Lepidozia reptans. researchgate.net Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are pivotal for this purpose. researchgate.netthermofisher.com GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds like many terpenoids. thermofisher.com For a broad analysis, chemical derivatization is often employed to increase the volatility and thermal stability of metabolites, allowing for the detection of a wider range of compounds. thermofisher.comnih.gov LC-MS, on the other hand, is advantageous for analyzing less volatile and thermally labile compounds. semanticscholar.org The coupling of these separation techniques with mass spectrometry provides high sensitivity and selectivity, enabling the identification and quantification of numerous metabolites in a complex biological sample. researchgate.netsemanticscholar.org
For instance, a metabolomic study of an organism producing iso-cuparenal might involve the following steps:
Extraction of metabolites from the biological source.
Analysis of the extract using GC-MS and/or LC-MS to generate a metabolite profile. gcms.cz
Identification of known compounds, including iso-cuparenal, by comparing their mass spectra and retention times to spectral libraries and analytical standards. ekb.eg
Statistical analysis to identify metabolites that are correlated with specific biological activities or conditions.
This comprehensive profiling provides a detailed snapshot of the organism's metabolic state and the chemical milieu in which iso-cuparenal exists.
Proteomics for Target Protein Identification
Proteomics aims to identify the entire set of proteins expressed by an organism or system. In the study of bioactive compounds like iso-cuparenal, chemical proteomics is a powerful approach for "target deconvolution"—the process of identifying the specific protein(s) that a compound interacts with to exert its biological effects. kisti.re.krnih.govnih.gov Understanding these molecular targets is a critical step in elucidating the mechanism of action. nih.gov
Several chemical proteomic strategies can be employed:
Affinity-Based Protein Profiling (ABPP): This technique often involves synthesizing a chemical probe by attaching a tag (like biotin) to the iso-cuparenal molecule, sometimes via a linker. nih.gov This probe is then introduced to a cell lysate or live cells, where it binds to its protein targets. The probe-protein complexes can then be enriched and the interacting proteins identified by mass spectrometry. nih.goveu-openscreen.eu
Activity-Based Protein Profiling (ABPP): This method uses reactive probes that covalently bind to the active sites of specific enzyme families. While not directly applicable to all non-covalent binders, it is a powerful tool for identifying enzyme targets of natural products.
Label-Free Methods: Techniques like the Cellular Thermal Shift Assay (CETSA) can identify protein targets without modifying the compound. eu-openscreen.eu CETSA is based on the principle that the binding of a ligand (like iso-cuparenal) can alter the thermal stability of its target protein. Changes in protein denaturation temperature upon heating in the presence of the compound can be monitored by quantitative mass spectrometry to identify targets. eu-openscreen.eu
For example, a study on a sesquiterpenoid isolated from Tussilago farfara utilized quantitative chemical proteomics to profile its cellular target proteins in breast cancer cells, demonstrating the utility of this approach for related compounds. kisti.re.kr Similarly, proteomic studies on illudins, a family of cytotoxic sesquiterpenes, have been conducted to unravel their protein binding partners in cancer cells. nih.gov These approaches could be directly applied to iso-cuparenal to discover its cellular interactome and shed light on its biological activities. researchgate.net
Advanced Analytical Techniques for Complex Biological Samples
The analysis of iso-cuparenal and its metabolites in complex biological matrices such as plant extracts, cell cultures, or biofluids requires highly sensitive and selective analytical methods. journal-imab-bg.orgmdpi.com The complexity of these samples, containing thousands of different molecules, presents a significant analytical challenge. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like sesquiterpenoids. ekb.egjournal-imab-bg.org
Sample Preparation: For biological samples, a purification step such as solid-phase extraction (SPE) is often necessary to remove interfering substances. journal-imab-bg.org Derivatization may be used to enhance the volatility and thermal stability of the analytes. nih.govnih.gov
Analysis: The sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase of the column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern or "fingerprint" for identification. nih.govnih.gov Selected Ion Monitoring (SIM) mode can be used for highly sensitive and specific quantification of target analytes like iso-cuparenal. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is a complementary technique that is particularly useful for a broader range of compounds, including those that are not amenable to GC. semanticscholar.orgnih.gov
Sample Preparation: Similar to GC-MS, sample preparation often involves extraction and purification.
Analysis: LC separates compounds based on their partitioning between a mobile liquid phase and a solid stationary phase. The eluent is then introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (ToF) or Orbitrap, coupled with LC, allows for the accurate mass determination of molecules, facilitating their identification in complex mixtures even without authentic standards. nih.govmdpi.com The use of tandem mass spectrometry (MS/MS) further aids in structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions. semanticscholar.org
These advanced hyphenated techniques provide the necessary resolving power and sensitivity to detect and quantify iso-cuparenal and related compounds in intricate biological systems, which is essential for metabolomic studies and for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
Chemoinformatics and Data Mining for Structure-Activity Landscape Analysis
Chemoinformatics applies computational methods to solve chemical problems, particularly in the context of drug discovery. numberanalytics.commdpi.com When applied to iso-cuparenal and its structural analogs, chemoinformatics and data mining can be used to analyze and predict their biological activities, a process known as Quantitative Structure-Activity Relationship (QSAR) analysis. researchgate.netswmd.co.in
Quantitative Structure-Activity Relationship (QSAR) modeling attempts to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. swmd.co.in
Data Set Generation: A dataset of compounds with known biological activities is compiled. For iso-cuparenal, this would include its known analogs and other cuparene-type sesquiterpenoids. doi.orgresearchgate.net
Descriptor Calculation: Various physicochemical, topological, and electronic properties, known as molecular descriptors, are calculated for each compound in the dataset.
Model Building: Statistical or machine learning methods are used to build a model that relates the descriptors to the observed biological activity. mdpi.com
Model Validation and Prediction: The model's predictive power is tested, and it can then be used to predict the activity of new, untested compounds.
By analyzing the structure-activity relationships, researchers can identify the key structural features (pharmacophore) of the cuparene scaffold that are responsible for a particular biological effect. nih.govrsc.org For instance, SAR studies on betulinic acid derivatives helped in designing more potent HIV inhibitors. nih.gov Similar studies on other natural products have guided the synthesis of analogs with improved potency and selectivity. researchgate.net This knowledge can guide the rational design and synthesis of novel iso-cuparenal analogs with enhanced therapeutic properties. wikipedia.org
Data mining of large chemical and biological databases can also uncover new potential activities for iso-cuparenal by identifying other compounds with similar structural features that have known biological targets. naturalproducts.net
Future Research Directions and Unexplored Avenues for Iso Cuparenal
The chemical compound Iso-cuparenal, while potentially exhibiting intriguing properties, presents a vast landscape of unexplored avenues for future research. Advancing the understanding of its fundamental characteristics, optimizing its synthesis, and fully realizing its potential applications will require innovative approaches and concerted interdisciplinary efforts. This se
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
